molecular formula C14H10ClN3O2 B2490861 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105245-27-9

2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No. B2490861
CAS RN: 1105245-27-9
M. Wt: 287.7
InChI Key: MCMJGFVWNSVGRO-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Anti-Tubercular Activity

2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide: has been studied for its anti-tubercular properties. Tuberculosis (TB) remains a major global health concern, and there is an urgent need for new and effective anti-TB drugs. In a recent study, novel derivatives of this compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .

Anti-Fibrosis Activity

Screening results indicate that some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs such as Pirfenidone. These findings suggest potential applications in fibrotic diseases, where inhibiting fibrosis is crucial for disease management .

Other Biological Activities

While the above two fields represent the most prominent applications, it’s worth noting that research on this compound is ongoing. Scientists are exploring its interactions with various biological targets, including enzymes, receptors, and cellular pathways. These investigations may uncover additional therapeutic uses or shed light on its mechanism of action .

properties

IUPAC Name

2-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-8-6-7-10-12(18-20-14(10)16-8)17-13(19)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMJGFVWNSVGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

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